molecular formula C26H29ClN6O5S B12326123 CKD-516 HCl salt

CKD-516 HCl salt

Cat. No.: B12326123
M. Wt: 573.1 g/mol
InChI Key: FIAUXCMEQTWLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CKD-516 hydrochloride salt is a novel vascular disrupting agent that selectively targets tumor vasculature. It is a benzophenone analog, where the B ring is modified by replacement with a carbonyl group. This compound has shown significant potential in enhancing the efficacy of anticancer therapies, particularly in combination with other treatments .

Properties

Molecular Formula

C26H29ClN6O5S

Molecular Weight

573.1 g/mol

IUPAC Name

2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide;hydrochloride

InChI

InChI=1S/C26H28N6O5S.ClH/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4;/h6-14,22H,27H2,1-5H3,(H,30,31,34);1H

InChI Key

FIAUXCMEQTWLQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

CKD-516 hydrochloride salt is synthesized through a series of chemical reactions involving the modification of benzophenone.

Industrial Production Methods

The industrial production of CKD-516 hydrochloride salt involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and rigorous quality assurance to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CKD-516 hydrochloride salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

Scientific Research Applications

CKD-516 hydrochloride salt has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying vascular disrupting agents and their chemical properties.

    Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.

    Medicine: Explored for its potential in cancer therapy, particularly in combination with other anticancer agents. .

Mechanism of Action

CKD-516 hydrochloride salt exerts its effects by disrupting the microtubule network within tumor endothelial cells. This disruption leads to the destabilization of the tumor vasculature, resulting in tumor ischemia and necrosis. The compound also induces cell cycle arrest at the G2/M phase, further inhibiting tumor growth. The molecular targets of CKD-516 hydrochloride salt include tubulin proteins, which are essential for microtubule formation and stability .

Comparison with Similar Compounds

CKD-516 hydrochloride salt is unique among vascular disrupting agents due to its dual-action mechanism, which includes both microtubule destabilization and induction of cell cycle arrest. Similar compounds include:

Q & A

Q. What is the primary mechanism of action of CKD-516 HCl salt in tumor models, and how is it experimentally validated?

this compound acts as a vascular-disrupting agent (VDA), collapsing tumor vasculature and inducing intratumoral hemorrhage and necrosis. This mechanism is validated through immunohistochemistry (IHC) showing reduced tumor vascular density and MRI imaging revealing early-stage hemorrhage and central necrosis . The compound’s efficacy is enhanced in combination with anti-angiogenic agents like sorafenib, which mitigates post-treatment vascular rebound .

Q. What standard experimental models and imaging techniques are used to assess this compound’s efficacy?

Rabbit VX2 liver tumor models are commonly employed, with dosing based on human-to-animal dose conversion (e.g., 0.7 mg/kg in rabbits equivalent to 9 mg/m² in humans) . Imaging protocols include:

  • MRI to monitor intratumoral hemorrhage and necrosis.
  • IVIM DW (Intravoxel Incoherent Motion Diffusion-Weighted) imaging for quantitative assessment of tumor response .
  • BLI (Bioluminescence Imaging) for longitudinal tumor viability measurement .

Advanced Research Questions

Q. How can researchers optimize combination regimens of this compound with anti-angiogenic agents like sorafenib?

  • Experimental Design : Co-administer this compound (e.g., 0.7 mg/kg) with sorafenib to exploit synergistic vascular disruption and anti-angiogenic effects.
  • Key Metrics : Use BLI to track tumor viability reduction and MRI to assess rebound suppression. IHC analysis of CD31 staining can quantify vascular density changes .
  • Dosing Schedule : Administer sorafenib post-CKD-516 to counteract compensatory angiogenesis, as monotherapy shows only marginal efficacy .

Q. What methodological strategies address solubility challenges of this compound in preclinical models?

  • Prodrug Design : Attach an L-valine unit to the parent compound (e.g., CKD-516 as a prodrug of 54a) to improve aqueous solubility from <1 mg/mL to 930 mg/mL .
  • Formulation Adjustments : Use saline dilution (e.g., 3 mL normal saline) for intravenous administration, ensuring slow infusion rates (1 mL/min) to avoid precipitation .

Q. How can contradictory efficacy data between monotherapy and combination therapy be reconciled?

  • Data Analysis : Compare tumor models (e.g., murine vs. rabbit) and dosing regimens. Monotherapy efficacy is dose-dependent, with higher doses (12 mg/m²) showing better response but increased toxicity .
  • Experimental Variables : Evaluate tumor microenvironment differences (e.g., vascular density) using IHC. Combination therapy’s superiority is linked to sorafenib’s inhibition of VEGF-driven vascular recovery .

Q. What pharmacokinetic parameters are critical when extrapolating this compound dosing from animal models to humans?

  • Dose Conversion : Use body surface area (BSA) normalization (e.g., 9 mg/m² in humans → 0.75 mg/kg in rabbits) .
  • MTD Considerations : The maximum tolerated dose (MTD) in humans (12 mg/m²) guides preclinical toxicity studies, requiring plasma concentration monitoring via LC-MS/MS .

Methodological Considerations for Data Interpretation

  • Handling Inconsistent Results :
    • Use multivariate regression to analyze confounding factors (e.g., tumor size, baseline vascularity).
    • Validate imaging findings with histopathology (e.g., H&E staining for necrosis) .
  • Statistical Rigor :
    • Include control groups (e.g., saline-treated) and power calculations to ensure sample adequacy (e.g., n ≥ 5 per group) .
    • Apply non-parametric tests (e.g., Mann-Whitney U) for non-normalized imaging data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.